Suzuki Coupling: The bromine atom can participate in palladium-catalyzed Suzuki coupling reactions with arylboronic acids, enabling further structural diversification. []
Mechanism of Action
Enzyme Inhibition: They can act as inhibitors for enzymes like α-glucosidase [] and acetylcholinesterase. []
Receptor Modulation: Some analogues have been reported as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. []
Applications
Medicinal Chemistry: This compound could serve as a starting point for developing novel drug candidates, particularly for targets where similar compounds with aromatic substituents on the 4-amino-4-oxobutanoic acid scaffold have shown activity, such as enzyme inhibitors [] or receptor modulators. []
Chemical Biology: Its potential to participate in diverse chemical reactions like Suzuki coupling [] and nucleophilic substitution makes it an attractive building block for synthesizing compound libraries for high-throughput screening in drug discovery and chemical probe development.
Compound Description: This compound shares a core structure with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. The crystal structure of this compound was reported, offering insights into its structural features. []
Relevance: Both compounds share the same 4-bromo-2-(2-chlorobenzoyl)phenyl moiety. They differ in the substituent attached to the nitrogen atom: the target compound has a 4-oxobutanoic acid group, while this related compound has a 2-chloroacetamide group. []
Compound Description: This compound was isolated from Delphinium Grandiflorum and its crystal structure was determined. []
Relevance: While this compound is not directly derived from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, both compounds share a structural similarity in their backbone, featuring a butanoic acid moiety connected to a substituted phenyl ring through an amide linkage. []
Compound Description: This series of compounds, which includes twelve 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines, were synthesized and evaluated for their antimicrobial activities. []
Relevance: The relevance stems from the shared presence of halogenated aromatic rings. Both the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, and these related compounds incorporate either bromo or chloro substituents on their phenyl rings. This highlights a potential area of interest in exploring the impact of halogenation on biological activity. []
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
Compound Description: The crystal structure of this compound was analyzed, revealing the presence of dimers formed through intermolecular hydrogen bonding. []
Relevance: This compound shares a significant structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the 4-amino-4-oxobutanoic acid moiety attached to an aromatic ring. The main difference lies in the substituents on the phenyl ring. []
Compound Description: This compound was studied for its spectroscopic properties, reactive properties and potential interactions with specific proteins like IRK. [, ]
Relevance: This compound exhibits a close structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. Both compounds share a common backbone structure: a 4-amino-4-oxobutanoic acid unit linked to a substituted phenyl ring. [, ]
Compound Description: This compound served as a precursor in synthesizing a range of heterocyclic compounds, including thiadiazolo, imidazole, and pyridazinone derivatives. []
Relevance: This compound, though not a direct derivative, shares a noteworthy structural feature with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. Both contain a central 4-amino-4-oxobutanoic acid moiety within their structure. []
Compound Description: This compound (IR-01) was synthesized and its effects on genetic integrity, splenic phagocytosis, and cell death were evaluated. []
Relevance: The compound IR-01 and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a structural similarity in their core structure, both featuring a 4-amino-4-oxobutanoic acid moiety. This shared motif could be indicative of potential similarities in their biological activities or mechanisms of action. []
Compound Description: BHTC functions as a synthetic elicitor, triggering plant immune responses. It exhibits a unique mode of action and structure. []
Relevance: BHTC, while structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, shares the characteristic of having a bromo substituent on a phenyl ring. This structural similarity, despite belonging to different chemical classes, could be relevant in comparative studies focusing on the influence of halogenation on biological activity. []
Compound Description: NO-1886 is an antilipidemic agent whose metabolism has been investigated in rats. []
Relevance: NO-1886 shares a structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the presence of a bromo substituent on the phenyl ring. This structural similarity might suggest potential overlaps in their metabolic pathways or pharmacological profiles. []
Compound Description: Bk-2C-B is considered a cathinone analog and may possess psychoactive effects. It was identified and synthesized, and its structural characteristics were determined. []
Relevance: Bk-2C-B shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent on the phenyl ring. This shared structural feature could suggest potential similarities in their pharmacological properties or metabolic pathways, warranting further investigation. []
Compound Description: 8-BDB-TA-5'-TP is an affinity label that reacts with bovine liver glutamate dehydrogenase. Its mechanism of action and binding site on the enzyme have been studied. []
Relevance: Although not a direct analog, 8-BDB-TA-5'-TP exhibits a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, by possessing a bromo substituent. This shared feature, while in a different chemical context, might be of interest in exploring the broader biological implications of bromo-substituted compounds. []
Compound Description: This Schiff base derives from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). Its structure suggests the enol form as the major tautomer. []
Relevance: This Schiff base shares a structural motif with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent at the para position of a benzoyl group. []
Compound Description: This is a sulfonamide-derived ligand that forms complexes with transition metals, including cobalt(II), copper(II), nickel(II), and zinc(II). []
Relevance: This ligand bears a structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly in the bromo-substituted benzoyl moiety. This structural similarity makes it relevant for comparative analysis, potentially providing insights into binding affinities, complex formation, or biological activities. []
Compound Description: This series of tetrachlorophthalides with varied substituents on the phenyl rings was synthesized and their absorption spectra were investigated. []
Relevance: While these compounds are not direct derivatives of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, their exploration of different substituents on aromatic systems can provide valuable insights into structure-activity relationships. []
Compound Description: The crystal structure of this compound was determined and reported. []
Relevance: Similar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound possesses a bromo substituent on a phenyl ring. This structural parallel, despite differences in other functional groups, could be relevant for understanding the impact of bromine on molecular conformation and interactions. []
Compound Description: This compound was synthesized, characterized and its thermal stability was determined. []
Relevance: This compound is a close structural analog of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. The primary difference between the two lies in the position of the acetyl group on the phenyl ring and the presence of a bromo and chloro substituent in the target compound. []
Compound Description: This compound is a potent BACE1 inhibitor with potential for treating Alzheimer's Disease. []
Relevance: While structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, its development as a BACE1 inhibitor highlights the potential of structurally related compounds in targeting therapeutically relevant enzymes. []
2-Amino-4-bromo-5-ethylphenylsulfonic Acid
Compound Description: This compound serves as a dye intermediate and was synthesized using p-nitroethylbenzene as a starting material. []
Relevance: This compound, classified as a sulfonic acid derivative, shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the presence of a bromo substituent on an aromatic ring. This structural parallel highlights the potential significance of bromo-substituted aromatic compounds in various chemical applications. []
Compound Description: This brucine derivative was synthesized using a multi-step strategy involving reactions with succinic acid, ethylenediamine, and brucine. []
Relevance: This compound, although structurally dissimilar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, underscores the utility of multi-step synthesis in creating structurally complex molecules with potential biological activity. []
Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and anti-inflammatory properties. []
Relevance: These compounds, incorporating a thiazolotriazole core, share a structural feature with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid: the presence of a chlorophenyl group. This commonality, despite differences in the core structure, could indicate potential similarities in their pharmacological profiles or mechanisms of action. []
2-amino [4-p-chlorophenyl] thiazole
Compound Description: This compound, along with thiourea and their condensation products, was investigated for its corrosion inhibition properties on mild steel in formic acid solutions. []
Relevance: Similar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound possesses a chlorine atom substituted on a phenyl ring. This structural feature might suggest potential similarities in their chemical reactivity or interactions with metal surfaces. []
Compound Description: This group of quinazolinone derivatives was synthesized and evaluated for anticonvulsant activity. Molecular docking studies provided insights into their interactions with the GABAA receptor. []
Relevance: Though these compounds are not direct analogs of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, their development as potential anticonvulsant agents underscores the value of exploring diverse chemical structures for therapeutic applications. []
Compound Description: The crystal structure of this compound was determined and reported. []
Relevance: This compound and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a common structural element: the presence of a bromo substituent on a phenyl ring. This structural parallel, though within different chemical contexts, suggests the possibility of shared synthetic pathways or reactivity patterns. []
Compound Description: This series of benzimidazole derivatives acts as nonpeptide angiotensin II receptor antagonists and was investigated for antihypertensive activity. []
Relevance: While not structurally identical to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this series of benzimidazole derivatives underscores the importance of exploring diverse chemical structures for developing novel therapeutic agents. []
Compound Description: This compound is a UV filter found in human lenses. Research suggests it originates from L-3-hydroxykynurenine O-beta-D-glucoside via deamination and reduction. []
Relevance: Though not directly related to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the research on this compound highlights the significance of metabolic pathways and chemical modifications in biological systems. []
Compound Description: 8-BDB-TcAMP is a potential cAMP affinity label that irreversibly inactivates human platelet low Km cAMP phosphodiesterase. []
Relevance: Though not structurally analogous to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, 8-BDB-TcAMP's use as a tool for studying enzyme activity underscores the relevance of understanding structure-activity relationships for developing targeted inhibitors. []
Compound Description: This series of compounds was synthesized and evaluated for their analgesic, antibacterial, and antifungal properties. []
Relevance: Though not directly related to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, these compounds highlight the potential of exploring diverse chemical structures, particularly heterocyclic compounds, for developing novel therapeutic agents. []
Compound Description: NVP-AAM077 is an NMDA receptor antagonist whose equilibrium constants at recombinant NR1/NR2A and NR1/NR2B NMDA receptors have been quantified. []
Relevance: NVP-AAM077, an NMDA receptor antagonist, shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent on a phenyl ring. []
Compound Description: Retigabine is a KCNQ potassium channel opener that shows potential antipsychotic-like effects by modulating mesolimbic dopaminergic neurotransmission. []
Relevance: While structurally different from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, retigabine's mechanism of action involving potassium channel modulation highlights the potential of targeting ion channels for therapeutic intervention in neurological disorders. []
4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid
Compound Description: This compound has been identified as a promising oral delivery agent for recombinant human growth hormone (rhGH). It enhances rhGH absorption from the gastrointestinal tract. []
Relevance: While not a direct analog of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound's role in drug delivery highlights the importance of exploring chemical modifications to improve the pharmacokinetic properties of therapeutic agents. []
Compound Description: These compounds are precursors for dyes and biologically active compounds. They are synthesized by introducing various substituents at the 2-position of the anthraquinone core. []
Relevance: These bromaminic acid analogues and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a common structural element: the presence of a bromo substituent on an aromatic ring. This shared feature highlights the significance of halogenated aromatic compounds in medicinal chemistry and dye development. []
Compound Description: These novel fused heterocycles were synthesized from the reaction of 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile with various halo compounds, acrylonitrile, and other reagents. []
Relevance: Although not directly related to 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, these compounds emphasize the versatility of heterocyclic chemistry in generating diverse structures with potential biological activities. []
Compound Description: PF-04958242 is a potent AMPA receptor potentiator identified through rational and structure-based drug design. It demonstrates favorable pharmacological properties and metabolic stability. []
Relevance: While structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, PF-04958242's development as an AMPA receptor potentiator highlights the success of rational drug design in identifying novel therapeutic agents with improved pharmacological profiles. []
Compound Description: 1-MeCPAI is a novel ligand that forms chelate complexes with nickel(II), copper(II), and zinc(II). These compounds were evaluated for their antimicrobial and anticancer activities. []
Relevance: Though not directly related in structure to 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the study of 1-MeCPAI and its metal complexes emphasizes the significance of exploring metal-ligand interactions and their potential applications in medicinal chemistry. []
Compound Description: 6-BDB-TADP acts as an affinity label targeting the reduced diphosphopyridine nucleotide (DPNH) inhibitory site of bovine liver glutamate dehydrogenase. []
Relevance: While not a direct analog of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the use of 6-BDB-TADP as a tool for studying enzyme function highlights the importance of understanding structure-activity relationships and their applications in developing targeted inhibitors. []
Compound Description: AMPSBDB is an ADP analog that activates bovine liver glutamate dehydrogenase by covalently binding to Arg459 within the enzyme's ADP activator site. []
Relevance: Although structurally distinct from 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the study of AMPSBDB and its interaction with glutamate dehydrogenase provides insights into enzyme activation mechanisms and the potential for developing novel therapeutic agents targeting allosteric sites. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.